Fmoc-L-beta-homomethionine Fmoc-L-beta-homomethionine
Brand Name: Vulcanchem
CAS No.: 266359-48-2
VCID: VC21539995
InChI: InChI=1S/C21H23NO4S/c1-27-11-10-14(12-20(23)24)22-21(25)26-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,22,25)(H,23,24)/t14-/m0/s1
SMILES: CSCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C21H23NO4S
Molecular Weight: 385,48 g/mole

Fmoc-L-beta-homomethionine

CAS No.: 266359-48-2

Cat. No.: VC21539995

Molecular Formula: C21H23NO4S

Molecular Weight: 385,48 g/mole

* For research use only. Not for human or veterinary use.

Fmoc-L-beta-homomethionine - 266359-48-2

CAS No. 266359-48-2
Molecular Formula C21H23NO4S
Molecular Weight 385,48 g/mole
IUPAC Name (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylsulfanylpentanoic acid
Standard InChI InChI=1S/C21H23NO4S/c1-27-11-10-14(12-20(23)24)22-21(25)26-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,22,25)(H,23,24)/t14-/m0/s1
Standard InChI Key XYWOGXWKXWWADY-AWEZNQCLSA-N
Isomeric SMILES CSCC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES CSCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CSCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Chemical Identity and Structure

Fmoc-L-beta-homomethionine, also known as N-beta-(9-Fluorenylmethyloxycarbonyl)-L-homomethionine, is a beta-homologated derivative of the amino acid methionine. The compound features an Fmoc protecting group, which is essential in peptide synthesis for protecting amino groups during sequential peptide coupling reactions.

Basic Identifiers and Nomenclature

ParameterValue
CAS Number266359-48-2
Molecular FormulaC₂₁H₂₃NO₄S
Molecular Weight385.48 g/mol
IUPAC Name(3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid
InChI KeyXYWOGXWKXWWADY-AWEZNQCLSA-N

The compound is commonly referred to by several synonyms in scientific literature and commercial catalogs, including:

  • Fmoc-beta-HoMet-OH

  • Fmoc-β-homomethionine

  • (R)-3-(Fmoc-amino)-5-(methylthio)pentanoic acid

  • Fmoc-L-β-homomethionine

Physical and Chemical Properties

Fmoc-L-beta-homomethionine possesses distinct physical and chemical properties that influence its behavior in various chemical reactions and applications.

Physical Properties

PropertyValueNotes
Physical StateWhite to off-white powderAt room temperature
Density1.258±0.06 g/cm³Predicted value
Boiling Point616.7±55.0 °CPredicted at 760 mmHg
pKa4.31±0.10Predicted acid dissociation constant
SolubilitySoluble in organic solvents such as DMF, DMSOCommon for Fmoc-protected amino acids

These properties are significant considerations when designing peptide synthesis protocols and other applications involving this compound .

Structural Characteristics

Fmoc-L-beta-homomethionine differs from standard L-methionine by having an additional methylene (-CH₂-) group in its backbone, classifying it as a beta-homologated amino acid. This modification results in increased flexibility of peptides incorporating this residue.

The structure consists of:

  • A fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino function

  • A carboxylic acid group for peptide bond formation

  • A methylthio side chain characteristic of methionine

  • A chiral center with S-configuration at the third carbon

Applications in Peptide Chemistry

Fmoc-L-beta-homomethionine has gained significant attention in the field of peptide chemistry, particularly for its role in creating peptidomimetics and modified peptides.

Role in Peptide Synthesis

The compound serves as a building block in solid-phase peptide synthesis (SPPS), where it can be incorporated to:

  • Create peptides with extended backbones

  • Alter the secondary structure of peptides

  • Develop peptide analogs with improved pharmacological properties

  • Synthesize peptidomimetics for drug development

Beta-homo amino acids like Fmoc-L-beta-homomethionine introduce additional flexibility in peptide chains, which can affect folding patterns and receptor interactions .

Peptidomimetic Development

Incorporation of beta-homo amino acids such as Fmoc-L-beta-homomethionine in peptide sequences creates peptidomimetics that can:

  • Enhance resistance to enzymatic degradation

  • Improve bioavailability

  • Alter conformational preferences

  • Potentially enhance binding affinity to target receptors

These modifications are valuable in developing peptide-based therapeutics with improved pharmacokinetic properties .

Research Findings and Applications

Current research involving Fmoc-L-beta-homomethionine spans various areas of peptide science and medicinal chemistry.

Therapeutic Peptide Development

Recent studies have investigated the incorporation of beta-homo amino acids, including Fmoc-L-beta-homomethionine, in developing therapeutic peptides for various indications:

  • Research documented in patent literature (US11111271B2) indicates the use of peptides containing modified amino acids in treating conditions related to free fatty acid regulation

  • The modified backbone structure contributes to increased metabolic stability of the resulting peptides

  • Peptides containing beta-homologated amino acids have shown potential in targeting specific receptor subtypes with enhanced selectivity

Supramolecular Chemistry Applications

Fmoc-protected amino acids, including beta-homo variants like Fmoc-L-beta-homomethionine, have demonstrated utility in creating supramolecular assemblies:

  • The Fmoc group facilitates self-assembly through π-π stacking interactions

  • These assemblies can form hydrogels with potential applications in drug delivery and tissue engineering

  • The extended backbone of beta-homo amino acids can influence the morphology and properties of resulting supramolecular structures

Studies have shown that Fmoc-protected amino acids can participate in co-assembly processes to form bionic hydrogels stabilized by inter- and intramolecular physical bonds. These structures organize into 3D networks with potential biomedical applications .

Synthesis and Preparation

Fmoc-L-beta-homomethionine is typically synthesized through established organic chemistry methods, though specific synthetic routes may vary.

Common approaches to synthesizing beta-homo amino acids include:

  • Arndt-Eistert homologation of alpha-amino acids

  • Ring-opening of beta-lactams

  • Addition of nucleophiles to alpha,beta-unsaturated amino acid derivatives

The Fmoc protecting group is typically introduced using standard protection protocols with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu).

SupplierCatalog NumberAvailable SizesPurity
AAPPTecUFM1011g, 5gNot specified
CusabioCSB-DT38100.25gNot specified
Creative PeptidesCP256871g, 5gNot specified
CymitQuimica10-M06112250mg, 1g, 5g95%
Matrix Scientific042369250mgNot specified

Prices vary significantly depending on quantity and supplier, ranging from approximately 40€ for 250mg to 341€ for 5g packages .

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